![molecular formula C6H5BFIO2 B1304777 2-Fluoro-4-iodophenylboronic acid CAS No. 374790-98-4](/img/structure/B1304777.png)
2-Fluoro-4-iodophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Fluoro-4-iodophenylboronic acid involves several steps. One of the methods involves the use of pinacol boronic esters in a catalytic protodeboronation process . This process is a radical approach that allows for the formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-iodophenylboronic acid is represented by the InChI code1S/C6H5BFIO2/c8-6-3-4 (9)1-2-5 (6)7 (10)11/h1-3,10-11H
. The molecular weight of this compound is 265.82 g/mol. Chemical Reactions Analysis
2-Fluoro-4-iodophenylboronic acid is a valuable building block in organic synthesis . It can be used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
2-Fluoro-4-iodophenylboronic acid is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Sensing Applications
Boronic acids, including 2-Fluoro-4-iodophenylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in research involving the tracking and study of specific biological molecules.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in biochemistry and molecular biology.
Separation Technologies
Boronic acids, including 2-Fluoro-4-iodophenylboronic acid, can be used in separation technologies . This can be particularly useful in the purification of specific compounds from complex mixtures.
Development of Therapeutics
Boronic acids are also used in the development of therapeutics . Their ability to form covalent bonds with certain biological molecules can be exploited in the design of drugs.
Fluorescent Sensors
As Lewis acids, boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes . Based on this phenomenon, boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .
Electrophoresis of Glycated Molecules
Boronic acids have also been used for electrophoresis of glycated molecules . This can be particularly useful in the study of glycosylated proteins and other biomolecules.
Controlled Release of Insulin
Boronic acids have been employed in polymers for the controlled release of insulin . This could potentially have significant implications in the treatment of diabetes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups in the active sites of these targets .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including oxidative addition and transmetalation .
Pharmacokinetics
As a boronic acid, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with biological targets .
Result of Action
Boronic acids are known to interact with various biological targets, potentially leading to changes in cellular function .
Action Environment
The action of 2-Fluoro-4-iodophenylboronic acid can be influenced by various environmental factors . For instance, boronic acids are susceptible to oxidation by peroxide-type oxidants, which can readily form in many ethereal solvents . Therefore, the reaction conditions, such as the presence of oxidants and the pH of the environment, can significantly affect the stability and efficacy of the compound .
properties
IUPAC Name |
(2-fluoro-4-iodophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIKCRRAILNHLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)I)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379066 | |
Record name | 2-Fluoro-4-iodophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-iodophenylboronic acid | |
CAS RN |
374790-98-4 | |
Record name | B-(2-Fluoro-4-iodophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374790-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-iodophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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